N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group and an ethylpyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.
Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with an appropriate amine.
Coupling Reaction: Finally, the pyrazole and triazine intermediates are coupled under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The triazine ring can be reduced to a triazoline under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a hydroxyl-substituted derivative.
Reduction: Formation of a triazoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
- N-(1-ethylpyrazol-4-yl)-2-methylpyrimidin-4-amine
- N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine is unique due to the presence of both a triazine and a pyrazole ring in its structure, which imparts distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-3-22-11-12(9-19-22)8-17-16-20-15(10-18-21-16)13-4-6-14(23-2)7-5-13/h4-7,9-11H,3,8H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFXZOARQSVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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